

AAK1-IN-2: A Technical Guide for Researchers and Drug Development Professionals

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Compound of Interest

Compound Name: Aak1-IN-2
Cat. No.: B12417729

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An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Potent AAK1 Inhibitor

Abstract

AAK1-IN-2, also known as compound (S)-31, is a potent, selective, and brain-penetrant inhibitor of the Adaptor-Associated Kinase 1 (AAK1).[1][2] AAK1 is a serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a fundamental process for intracellular trafficking.[3] Inhibition of AAK1 has emerged as a promising therapeutic strategy for various conditions, including neuropathic pain and viral infections. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **AAK1-IN-2**, intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

AAK1-IN-2 is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the tables below.

Identifier	Value
IUPAC Name	2-[(1S)-1-amino-3-methylbutyl]-6-pyridin-4-ylquinoline-4-carbonitrile
Synonyms	compound (S)-31
CAS Number	1802703-21-4
Molecular Formula	C20H20N4
SMILES	<chem>N#CC1=CC(--INVALID-LINK--CC(C)C)=NC2=CC=C(C3=CC=NC=C3)C=C12</chem>

Property	Value	Source
Molecular Weight	316.40 g/mol	[2]
Melting Point	Not available	
Solubility	Not available	
Appearance	Not available	

Biological Activity

AAK1-IN-2 is a highly potent inhibitor of AAK1 kinase activity.

Parameter	Value	Species	Assay Type	Source
IC50	5.8 nM	Human	Kinase Assay	[1]

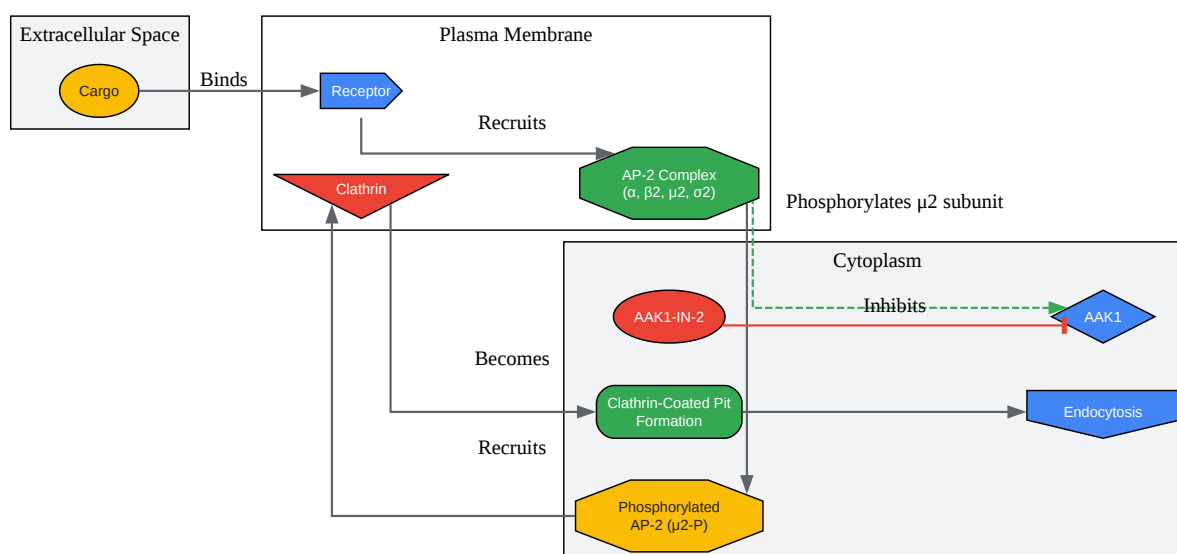
Mechanism of Action and Signaling Pathway

AAK1 is a key regulator of clathrin-mediated endocytosis (CME), a process essential for the internalization of cell surface receptors and other cargo. The primary mechanism of action of AAK1 involves the phosphorylation of the μ 2 subunit (AP2M1) of the adaptor protein complex 2 (AP-2). This phosphorylation event enhances the binding of AP-2 to sorting signals on cargo

proteins, thereby facilitating the assembly of clathrin-coated pits and subsequent vesicle formation.

AAK1-IN-2 exerts its effect by directly inhibiting the kinase activity of AAK1, thus preventing the phosphorylation of AP2M1. This disruption of the signaling cascade interferes with the process of clathrin-mediated endocytosis.

Below is a diagram illustrating the AAK1 signaling pathway in clathrin-mediated endocytosis.



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AAK1 Signaling in Clathrin-Mediated Endocytosis

Experimental Protocols

The following sections outline the general methodologies for the synthesis and biological evaluation of **AAK1-IN-2**, based on the procedures described by Hartz et al. in the Journal of Medicinal Chemistry (2022). For complete and specific details, please refer to the supplementary information of the cited publication.

Chemical Synthesis

(Detailed, step-by-step synthesis protocol for **AAK1-IN-2** (compound (S)-31) as described in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be included here. This would encompass starting materials, reagents, reaction conditions for each synthetic step, and purification methods.)

AAK1 Kinase Inhibition Assay

(A detailed protocol for the in vitro AAK1 kinase inhibition assay used to determine the IC₅₀ of **AAK1-IN-2**, as reported in Hartz RA, et al. J Med Chem. 2022;65(5):4121-4155, would be provided here. This would include details on the kinase enzyme, substrate, ATP concentration, buffer components, incubation times, detection method, and data analysis.)

Conclusion

AAK1-IN-2 is a valuable research tool for investigating the physiological and pathological roles of AAK1. Its high potency and selectivity make it a suitable probe for studying the intricacies of clathrin-mediated endocytosis and for exploring the therapeutic potential of AAK1 inhibition in various disease models. Further research into its pharmacokinetic and pharmacodynamic properties will be crucial for its potential development as a therapeutic agent.

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References

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- [2. medchemexpress.com \[medchemexpress.com\]](#)

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